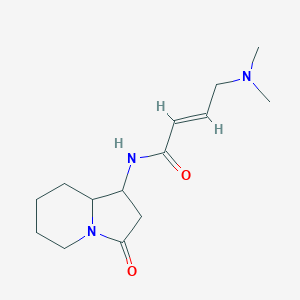

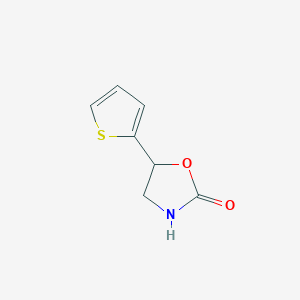

![molecular formula C8H9F3N2O2 B2983433 ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 380872-50-4](/img/structure/B2983433.png)

ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate

説明

Synthesis Analysis

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is used as a reagent for the synthesis of various compounds . It is also used in the synthesis of several crop-protection products . In organic synthesis, TFA is used as a reagent for the synthesis of various compounds, such as pyrazole derivatives, α,β-unsaturated ketones, and lactams.

Molecular Structure Analysis

The molecular structure of ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is analyzed through various methods . The interaction energies, stabilization energies, and natural orbital analysis of the ion pair conformers are thoroughly analyzed and discussed .

Chemical Reactions Analysis

TFA has numerous applications in scientific research, including organic synthesis, pharmaceutical research, and material science. In organic synthesis, TFA is used as a reagent for the synthesis of various compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl [3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate are unique due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The molecular weight of this compound is 222.16 .

作用機序

TFA has a unique mechanism of action that makes it a versatile reagent for various chemical reactions. TFA acts as a Lewis acid, which means it can accept a pair of electrons from a nucleophile. This property makes TFA an excellent catalyst for various reactions, such as Friedel-Crafts acylation, aldol condensation, and Michael addition.

Safety and Hazards

Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this compound with care, using protective gloves, protective clothing, eye protection, and face protection .

特性

IUPAC Name |

ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-2-15-7(14)5-13-4-3-6(12-13)8(9,10)11/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLIOYLBFTVQPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

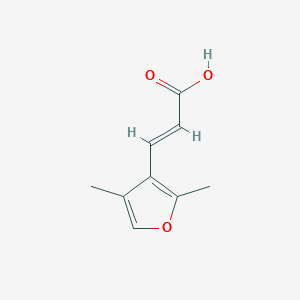

![N-[3-(1-ethylbenzimidazol-2-yl)propyl]butanamide](/img/structure/B2983352.png)

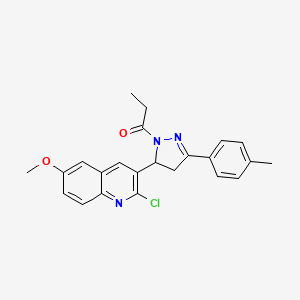

![ethyl 2-[(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2983354.png)

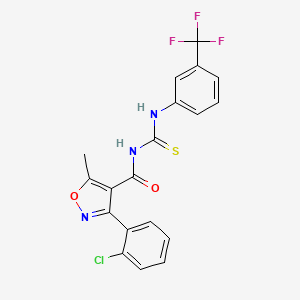

![3-(allylsulfanyl)-5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2983361.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2983363.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/no-structure.png)

![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2983366.png)